molecular formula C15H23ClFN3O4S B000218 Ripasudil hydrochloride dihydrate CAS No. 887375-67-9

Ripasudil hydrochloride dihydrate

Cat. No. B000218
M. Wt: 395.9 g/mol
InChI Key: CMDJNMACGABCKQ-XVSRHIFFSA-N
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Description

Ripasudil hydrochloride dihydrate, marketed under the name Glanatec®, is a Rho kinase inhibitor developed by Kowa Company, Ltd. It was discovered by D. Western Therapeutics Institute, Inc., and has been approved in Japan for the treatment of glaucoma and ocular hypertension. Ripasudil acts by directly targeting the trabecular meshwork, leading to increased outflow through Schlemm's canal, thereby reducing intraocular pressure (IOP) (Garnock-Jones, 2014).

Synthesis Analysis

The specific synthesis process of Ripasudil hydrochloride dihydrate is not detailed in the available literature through the Consensus search. The compound's development focuses on its role as a Rho kinase inhibitor, with its synthesis likely involving complex organic chemistry methodologies tailored to produce this potent inhibitor.

Molecular Structure Analysis

Ripasudil's efficacy can be attributed to its molecular structure, which allows it to effectively inhibit Rho-associated coiled-coil containing protein kinase (ROCK). While the precise molecular structure details are not provided, the mechanism by which Ripasudil functions suggests a structure that facilitates its interaction with ROCK, disrupting actin cytoskeleton dynamics essential for maintaining elevated IOP (Kaneko et al., 2016).

Chemical Reactions and Properties

Ripasudil's chemical properties enable it to interact with and inhibit ROCK activity. This interaction is crucial for its ability to lower IOP by increasing aqueous humor outflow. The compound's chemical reactions primarily involve its binding to the ROCK enzyme, inhibiting its action and thereby affecting the cellular structures within the eye involved in fluid regulation (Kaneko et al., 2016).

Scientific Research Applications

1. Mechanism of Action in Glaucoma and Ocular Hypertension

Ripasudil hydrochloride hydrate, a Rho-associated kinase inhibitor, has been developed primarily for the treatment of glaucoma and ocular hypertension. Its mechanism involves acting on the trabecular meshwork, thereby increasing conventional outflow through Schlemm's canal. This action may offer additive effects in the treatment of these conditions when used in combination with other agents like prostaglandin analogues and β blockers (Garnock-Jones, 2014).

2. Effects on Trabecular Meshwork and Schlemm’s Canal Cells

Studies have shown that Ripasudil has a significant impact on trabecular meshwork (TM) cells and Schlemm’s canal endothelial (SCE) cells. It induces changes in TM cell behavior and SCE cell permeability, which are associated with increased outflow facility and decreased intraocular pressure (IOP) (Kaneko et al., 2016).

3. Additive Intraocular Pressure-Lowering Effects

Clinical trials have demonstrated that Ripasudil, when combined with other glaucoma treatments like timolol or latanoprost, shows additive IOP-lowering effects. This suggests its potential utility in treatment regimens involving multiple glaucoma therapeutic agents (Tanihara et al., 2015).

4. Application in Uveitic Glaucoma

Ripasudil has been observed to be effective and safe in treating uveitic glaucoma. It significantly reduces IOP in such cases, making it a potential option for treatment in this specific type of glaucoma (Kusuhara et al., 2018).

5. Role in Corneal Endothelial Wound Healing

Ripasudil has been found to promote corneal endothelial wound healing, making it a potential treatment for acute corneal endothelial damage due to eye surgeries, including cataract surgery (Okumura et al., 2016).

6. Modulating Autophagy in Optic Nerve Degeneration

Ripasudil might have a role in modulating autophagy and providing axonal protection in the context of optic nerve degeneration. This suggests its potential utility beyond IOP reduction, possibly in the broader context of neuroprotection in ocular diseases (Kitaoka et al., 2017).

7. Implications in Fuchs Dystrophy

The application of Ripasudil in Fuchs corneal dystrophy, particularly after Descemet stripping only (DSO), has shown promising results. It may offer an alternative treatment for patients with this condition, especially when combined with rho kinase inhibitors (Macsai & Shiloach, 2019).

Safety And Hazards

Ripasudil hydrochloride dihydrate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Systemic adverse reactions are rare, but allergic reactions should be considered .

Future Directions

Ripasudil has been proven to be effective in the twice-daily treatment of glaucoma and ocular hypertension . It is currently in studies to be approved for both diabetic retinopathy and diabetic macular oedema . As irreversible damage to the trabecular meshwork would considerably affect efficacy, it may be better to start ripasudil treatment during an early stage of glaucoma .

properties

IUPAC Name

4-fluoro-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2S.ClH.2H2O/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;;;/h2,4-5,9-11,17H,3,6-8H2,1H3;1H;2*1H2/t11-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDJNMACGABCKQ-XVSRHIFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClFN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ripasudil hydrochloride dihydrate

CAS RN

887375-67-9
Record name Ripasudil hydrochloride dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887375679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIPASUDIL HYDROCHLORIDE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/016TTR32QF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
U Schlötzer-Schrehardt, M Zenkel, M Strunz… - American journal of …, 2021 - Elsevier
… dissected into halves and incubated for 24-72 hours in 4 mL of CorneaMax storage medium (Eurobio, Les Ulis, France) without or with a single dose of ripasudil hydrochloride dihydrate …
Number of citations: 42 www.sciencedirect.com
Y Zhou, J Wang, Z Gu, S Wang, W Zhu… - Chemical …, 2016 - ACS Publications
Fluoroorganic chemistry has become essential in the evolution of many different but interconnected research fields. These include the development of new materials with a broad range …
Number of citations: 196 pubs.acs.org
M Onda, A Ota, K Ito, T Ono, S Karnan, M Kato… - Cancer …, 2023 - Wiley Online Library
Background Epidermal growth factor receptor (EGFR) is frequently overexpressed in oral squamous cell carcinoma (OSCC), and EGFR‐targeting therapeutics have been widely …
Number of citations: 1 onlinelibrary.wiley.com
L Sun, L Sun, X Li, X Hu, X Wang, T Nie… - Frontiers in Cellular …, 2022 - frontiersin.org
The increasing incidence of tigecycline resistance undoubtedly constitutes a serious threat to global public health. The combination therapies had become the indispensable strategy …
Number of citations: 6 www.frontiersin.org
AC Flick, HX Ding, CA Leverett, RE Kyne Jr… - Bioorganic & medicinal …, 2016 - Elsevier
New drugs introduced to the market every year represent privileged structures for particular biological targets. These new chemical entities (NCEs) provide insight into molecular …
Number of citations: 64 www.sciencedirect.com

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